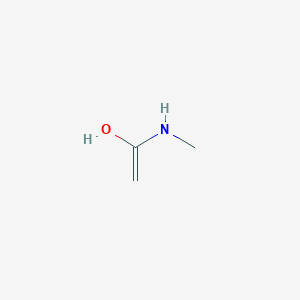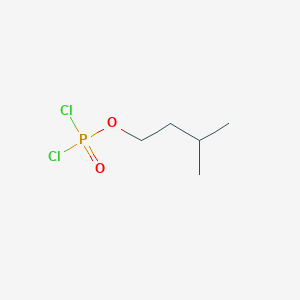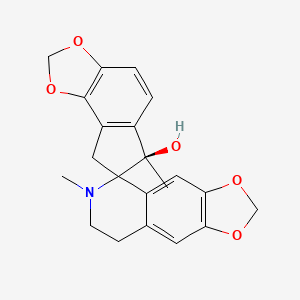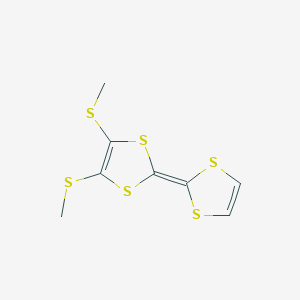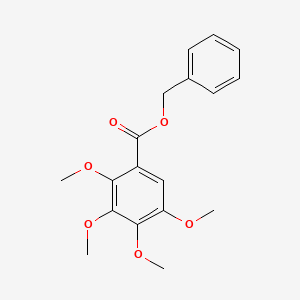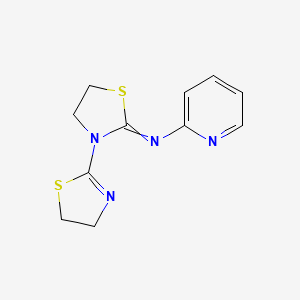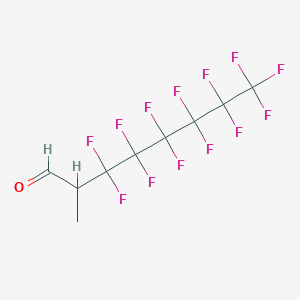
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 2-methyloctanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanoic acid.
Reduction: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants due to its thermal stability and chemical resistance.
作用機序
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound effective in modifying surface properties and interacting with biological membranes. The pathways involved include the alteration of membrane fluidity and permeability, which can affect cellular processes.
類似化合物との比較
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with similar hydrophobic properties.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the synthesis of fluorinated polymers.
1H,1H,2H,2H-Perfluorooctyl methacrylate: A related compound used in surface modification applications.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-2-methyloctanal is unique due to its specific structure, which combines an aldehyde group with a highly fluorinated carbon chain. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
特性
CAS番号 |
112251-35-1 |
|---|---|
分子式 |
C9H5F13O |
分子量 |
376.11 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-2-methyloctanal |
InChI |
InChI=1S/C9H5F13O/c1-3(2-23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3 |
InChIキー |
MNZTYQLORVHENG-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)


![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
